Cas no 1956435-03-2 ((S)-Tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide)

(S)-Tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide is a chiral sulfonamide derivative featuring a seven-membered thiadiazepane ring with a tert-butyl carboxylate group. Its stereospecific (S)-configuration and structural rigidity make it a valuable intermediate in asymmetric synthesis, particularly for pharmaceutical applications. The 1,1-dioxide moiety enhances stability and reactivity, facilitating selective functionalization. The tert-butyl ester group offers protection for carboxylic acid functionalities, enabling controlled deprotection in multistep syntheses. This compound is suited for the development of bioactive molecules, including protease inhibitors and peptidomimetics, due to its constrained conformation and potential for hydrogen bonding interactions. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes.
(S)-Tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide structure
1956435-03-2 structure
Product Name:(S)-Tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide
CAS No:1956435-03-2
MF:C11H22N2O4S
MW:278.368381977081
CID:4917903
Update Time:2025-06-13

(S)-Tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide Chemical and Physical Properties

Names and Identifiers

    • (S)-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide
    • (S)-Tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide
    • Inchi: 1S/C11H22N2O4S/c1-9-8-12(5)18(15,16)7-6-13(9)10(14)17-11(2,3)4/h9H,6-8H2,1-5H3/t9-/m0/s1
    • InChI Key: YOCWEQZGATZROE-VIFPVBQESA-N
    • SMILES: S1(CCN(C(=O)OC(C)(C)C)[C@@H](C)CN1C)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 408
  • XLogP3: 0.6
  • Topological Polar Surface Area: 75.3

(S)-Tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM285809-1g
(S)-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide
1956435-03-2 97%
1g
$309 2021-06-09
Chemenu
CM285809-5g
(S)-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide
1956435-03-2 97%
5g
$926 2021-06-09
Chemenu
CM285809-1g
(S)-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide
1956435-03-2 97%
1g
$365 2022-06-12

Additional information on (S)-Tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide

Comprehensive Overview of (S)-Tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide (CAS No. 1956435-03-2)

The compound (S)-Tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide (CAS No. 1956435-03-2) is a specialized chiral sulfonamide derivative with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a thiadiazepane core and a tert-butyl carboxylate group, makes it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its stereospecific properties, which are critical for developing enantioselective catalysts and therapeutic agents.

In recent years, the demand for chiral sulfonamides like (S)-Tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide has surged, driven by advancements in asymmetric synthesis and drug discovery. This compound’s 1,1-dioxide moiety enhances its stability and reactivity, making it suitable for applications in peptide mimetics and enzyme inhibition studies. Its CAS No. 1956435-03-2 is frequently searched in academic databases, reflecting its relevance in cutting-edge chemistry.

One of the most discussed topics in organic chemistry is the role of sulfur-containing heterocycles in medicinal chemistry. The thiadiazepane scaffold in this compound is a prime example, as it mimics natural peptide backbones while offering improved metabolic resistance. This aligns with the growing focus on bioisosteres and prodrug design, areas where (S)-Tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide could play a pivotal role.

From an industrial perspective, the compound’s tert-butyl ester group facilitates easy deprotection under mild conditions, a feature highly valued in solid-phase synthesis and combinatorial chemistry. Its methyl substituents at positions 2 and 4 further modulate steric hindrance, enabling precise control over reaction pathways. These attributes make it a versatile building block for high-throughput screening libraries.

Environmental and regulatory trends also highlight the importance of green chemistry in synthetic processes. The efficient preparation of (S)-Tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide often involves catalytic asymmetric oxidation, reducing waste and energy consumption. This resonates with the pharmaceutical industry’s shift toward sustainable manufacturing, a topic frequently queried in search engines.

In summary, (S)-Tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide (CAS No. 1956435-03-2) exemplifies the intersection of chiral chemistry, drug development, and sustainable synthesis. Its multifaceted applications and alignment with contemporary research priorities ensure its continued prominence in scientific literature and industrial workflows.

Recommended suppliers
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.